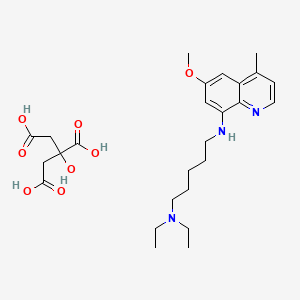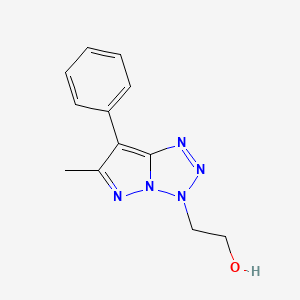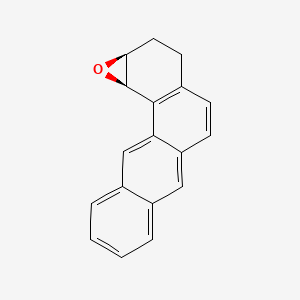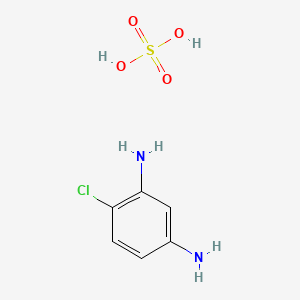
1-(alpha-Ethylhydrocinnamoyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(alpha-Ethylhydrocinnamoyl)urea is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as medicinal chemistry, agrochemistry, and industrial applications. The structure of this compound consists of a urea moiety attached to an alpha-ethylhydrocinnamoyl group, which imparts unique characteristics to the compound.
準備方法
Synthetic Routes and Reaction Conditions: 1-(alpha-Ethylhydrocinnamoyl)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of alpha-ethylhydrocinnamoyl isocyanate with urea under mild conditions can yield the desired product . Another method involves the use of phenyliodine diacetate (PIDA) in the presence of an ammonia source, which facilitates the formation of the urea derivative through a Hofmann rearrangement of the starting amide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using environmentally friendly and resource-efficient processes. The use of water as a solvent and the avoidance of organic co-solvents are preferred to minimize environmental impact . Additionally, the reaction conditions are optimized to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions: 1-(alpha-Ethylhydrocinnamoyl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form corresponding carbonyl compounds or reduced to yield amines . Substitution reactions involving nucleophiles can lead to the formation of different urea derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions are typically mild, ensuring the stability of the compound during the process.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield carbonyl compounds, while reduction can produce amines. Substitution reactions can result in a variety of urea derivatives with different functional groups .
科学的研究の応用
1-(alpha-Ethylhydrocinnamoyl)urea has several scientific research applications across various fields:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse derivatives, which can be utilized in various chemical reactions .
Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its role in enzyme inhibition and as a potential therapeutic agent .
Medicine: In medicine, this compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases .
Industry: Industrially, this compound is used in the production of agrochemicals and other industrial chemicals. Its stability and reactivity make it suitable for large-scale applications .
作用機序
Similar Compounds: 1-(alpha-Ethylhydrocinnamoyl)urea can be compared with other urea derivatives such as N-substituted ureas and cyclic ureas . These compounds share similar structural features but differ in their specific substituents and functional groups.
Uniqueness: The uniqueness of this compound lies in its alpha-ethylhydrocinnamoyl group, which imparts distinct chemical and biological properties. This differentiates it from other urea derivatives and makes it valuable for specific applications .
類似化合物との比較
- N-substituted ureas
- Cyclic ureas
- Polyhydroquinolines
- Polyhydroacridines
特性
CAS番号 |
6315-61-3 |
|---|---|
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC名 |
2-benzyl-N-carbamoylbutanamide |
InChI |
InChI=1S/C12H16N2O2/c1-2-10(11(15)14-12(13)16)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H3,13,14,15,16) |
InChIキー |
OZBQWXRWNSSGJO-UHFFFAOYSA-N |
正規SMILES |
CCC(CC1=CC=CC=C1)C(=O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid](/img/structure/B12811449.png)




